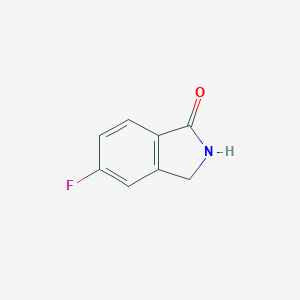

5-Fluoroisoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCDELXKANYEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599920 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260666-80-5 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260666-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoroisoindolin-1-one: A Novel Allosteric PARP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Targeted Therapeutic Agent

5-Fluoroisoindolin-1-one, a fluorinated derivative of the isoindolin-1-one heterocyclic scaffold, has garnered significant attention in the field of medicinal chemistry and drug discovery. Its primary significance lies in its identification as a potent and selective allosteric inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1)[1][2]. Unlike traditional PARP inhibitors that compete with the NAD+ substrate at the catalytic site, this compound, also referred to in scientific literature as 5F02, operates through a distinct mechanism, offering new avenues for therapeutic intervention, particularly in the context of oncology[1]. This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and biological significance of this compound, tailored for researchers and professionals in drug development.

Physicochemical and Computed Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its application in research and development. The introduction of a fluorine atom imparts unique electronic properties that can influence its binding affinity, metabolic stability, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO | [3] |

| Molecular Weight | 151.14 g/mol | [3] |

| CAS Number | 1260666-80-5 | [3] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not reported | N/A |

| Solubility | Not reported | N/A |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [3] |

| logP (calculated) | 1.0691 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Rotatable Bonds | 0 | [3] |

Synthesis and Reactivity: Constructing the Core Scaffold

Proposed Synthetic Pathway

A potential route to this compound could commence from 4-fluorophthalic acid or its anhydride. The synthesis would likely proceed through the formation of an intermediate that can be cyclized to the desired isoindolinone ring system. One common strategy involves the reductive amination of a keto-acid derivative.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Conceptual Protocol:

-

Esterification of 4-Fluorophthalic Anhydride: 4-Fluorophthalic anhydride is reacted with an alcohol, such as methanol, in the presence of an acid catalyst to yield a mono-esterified phthalic acid derivative. The regioselectivity of this reaction would need to be carefully controlled.

-

Amidation: The carboxylic acid group of the mono-ester is then converted to an amide. This can be achieved by first activating the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) followed by reaction with ammonia.

-

Hydrolysis: The ester group is selectively hydrolyzed back to a carboxylic acid under basic or acidic conditions to yield 2-carbamoyl-4-fluorobenzoic acid.

-

Reductive Cyclization: The final step involves the reductive cyclization of the 2-carbamoyl-4-fluorobenzoic acid. This can be accomplished using various reducing agents, such as zinc dust in the presence of a strong acid like hydrochloric acid, or through catalytic hydrogenation. This reduction of the carboxylic acid and subsequent intramolecular condensation with the amide forms the lactam ring of the isoindolinone.

Note: This proposed synthesis is illustrative. Researchers should consult specialized synthetic chemistry literature for detailed and validated protocols. The reactivity of the this compound scaffold is centered around the lactam functionality. The nitrogen atom can be alkylated or acylated to generate a library of N-substituted derivatives, a common strategy in medicinal chemistry to modulate pharmacological properties.

Spectral Characterization: Unveiling the Molecular Fingerprint

Detailed spectral analysis is essential for the unambiguous identification and quality control of this compound. While a complete set of publicly available experimental spectra is not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the isoindolinone ring. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The methylene protons adjacent to the nitrogen will likely appear as a singlet, while the protons on the aromatic ring will be split by the fluorine atom and adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon will resonate at a characteristic downfield shift (typically >160 ppm). The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. The other aromatic carbons will also exhibit smaller two- and three-bond carbon-fluorine couplings (²JCF and ³JCF).

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will be characterized by several key absorption bands that correspond to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3200-3400 | Broad to medium intensity, characteristic of the lactam N-H bond. |

| C=O Stretch | 1680-1720 | Strong, sharp absorption, characteristic of the five-membered lactam carbonyl. |

| Aromatic C=C Stretch | 1450-1600 | Multiple medium to weak bands. |

| C-F Stretch | 1000-1300 | Strong absorption, confirming the presence of the fluorine substituent. |

| Aromatic C-H Stretch | 3000-3100 | Medium to weak bands. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 151. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO and HCN, as well as fragmentation of the aromatic ring. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments.

Biological Activity and Applications in Drug Development

The most significant aspect of this compound is its role as a novel allosteric inhibitor of PARP1[1]. This mechanism sets it apart from the majority of clinically approved PARP inhibitors which are competitive with NAD+.

Mechanism of Action: Allosteric Inhibition of PARP1

PARP1 is a key enzyme in the DNA damage response pathway. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become heavily reliant on PARP1 for survival. Inhibition of PARP1 in these cancer cells leads to synthetic lethality.

This compound (5F02) functions by preventing the enzymatic activation of PARP1 by histone H4[1]. This allosteric inhibition mechanism offers several potential advantages:

-

Overcoming Resistance: It may be effective against cancers that have developed resistance to NAD+-competitive PARP inhibitors[1].

-

Selectivity: Allosteric inhibitors can offer higher selectivity for a specific enzyme isoform, potentially reducing off-target effects.

-

Synergistic Potential: Studies have shown that 5F02 can act synergistically with NAD+-competitive inhibitors like olaparib, suggesting potential for combination therapies[1].

Caption: Mechanism of allosteric PARP1 inhibition by this compound.

Therapeutic Potential

The discovery of this compound as an allosteric PARP1 inhibitor has opened up new possibilities for the treatment of cancers with BRCA deficiencies, including certain types of breast, ovarian, and prostate cancers. Its unique mechanism of action suggests it could be a valuable tool in overcoming the challenge of acquired resistance to existing PARP inhibitors. Further research into the structure-activity relationship (SAR) of this compound analogues is ongoing to optimize its potency, selectivity, and pharmacokinetic properties for clinical development[1].

Conclusion

This compound represents a significant advancement in the field of PARP inhibition. Its novel allosteric mechanism of action provides a compelling rationale for its further investigation as a potential therapeutic agent for cancers with specific DNA repair deficiencies. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic strategy, and its critical role as a modulator of PARP1 activity. As research in this area continues, this compound and its derivatives hold the promise of expanding the arsenal of targeted therapies for cancer treatment.

References

Part 1: Core Chemical Identity and Physicochemical Profile

An In-Depth Technical Guide to 5-Fluoroisoindolin-1-one

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple cataloging of properties to provide field-proven insights into its synthesis, application, and strategic value as a molecular scaffold in modern pharmaceutical research.

This compound is a fluorinated heterocyclic compound built upon the isoindolinone core. This scaffold is of significant interest in medicinal chemistry due to its presence in a range of biologically active molecules. The strategic placement of a fluorine atom can profoundly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.

Key Identifiers:

-

Common Synonym: 5-Fluoro-isoindolin-1-one[1]

Physicochemical Data Summary:

| Property | Value | Source |

| Physical Form | Solid, Off-white | |

| Purity (Typical) | ≥98% | [1][3] |

| Boiling Point | 398.3 ± 42.0 °C at 760 mmHg | |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [1] |

| LogP (Computed) | 1.0691 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

Part 2: The Strategic Importance of Fluorination in Drug Discovery

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry. In the context of the isoindolinone scaffold, the C-F bond offers several advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond at a metabolically vulnerable position with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[6]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of the molecule, leading to more favorable interactions (such as dipole-dipole or hydrogen bonding) with target proteins.[6]

-

Modulated Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets. This property, however, must be carefully balanced to maintain adequate aqueous solubility.[6]

The strategic placement of fluorine at the 5-position of the isoindolinone ring makes this compound a valuable building block for creating new chemical entities with potentially superior pharmacokinetic and pharmacodynamic profiles.

Part 3: Synthesis and Derivatization Strategies

Below is a representative workflow illustrating the synthesis of a substituted isoindolin-1-one, a process conceptually similar to how this compound derivatives are created.

Caption: Conceptual workflow for the synthesis and validation of an isoindolinone derivative.

Experimental Protocol: General N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol describes a common and powerful method for derivatizing the nitrogen atom of the isoindolinone core, a key step in building a library of potential drug candidates.

-

Reagent Preparation: In a nitrogen-flushed glovebox, add this compound (1.0 eq), an aryl halide (e.g., 4-bromotoluene, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 2.0 eq) to an oven-dried reaction vial.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vial.

-

Reaction: Seal the vial and heat to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the pure N-arylated product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 4: Applications in Medicinal Chemistry and Lead Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial starting material or fragment for constructing more complex molecules. Derivatives of the closely related 5-fluoroindolin-2-one scaffold have been designed and synthesized as potential antitumor agents.[8] This highlights the utility of the fluorinated core in generating compounds with therapeutic potential.

The drug discovery process leverages such building blocks in a structured, multi-stage pipeline, increasingly supported by computational tools.

Caption: Role of a building block in the early stages of drug discovery.

In Silico Modeling & Causality: The physicochemical properties listed in Part 1 are critical inputs for computational models that predict a molecule's behavior.[9]

-

LogP (1.0691): This value suggests a favorable balance between hydrophilicity and lipophilicity, indicating a good starting point for oral bioavailability (Lipinski's Rule of Five).

-

TPSA (29.1 Ų): A low TPSA value like this is strongly correlated with good cell permeability and blood-brain barrier penetration.

By starting with a fragment that already possesses favorable in silico properties, medicinal chemists can focus their efforts on modifying the scaffold to achieve high target potency while minimizing the risk of poor pharmacokinetic profiles later in the development process. This data-driven approach significantly increases the efficiency and success rate of drug discovery campaigns.[10]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[11][12]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid dust formation during handling.[11][13] Wash hands thoroughly after handling.[12]

-

Fire Safety: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam for extinguishing fires. Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[13][14]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store at room temperature.[1][11]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[11][14]

Hazard Statements (Based on GHS classifications for similar compounds): While a specific GHS classification for this exact CAS number is not detailed in the search results, related structures carry warnings such as:

-

May be harmful if swallowed.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Users are required to consult the specific SDS provided by their supplier before any handling or use of this chemical.

References

- 1. chemscene.com [chemscene.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. This compound | 1260666-80-5 [amp.chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IPF – Phase 1 | Insilico Medicine [insilico.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Foreword: The Analytical Imperative in Modern Drug Discovery

An In-Depth Technical Guide to the Structure Elucidation of 5-Fluoroisoindolin-1-one

In the landscape of contemporary drug development, the unambiguous determination of a molecule's chemical structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in therapeutic development. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven methodology for the structural elucidation of a novel fluorinated heterocyclic compound: this compound.

Our approach transcends a simple checklist of analytical techniques. Instead, we will delve into the causality behind our experimental choices, demonstrating how a multi-pronged spectroscopic strategy creates a self-validating system. Each piece of data, from mass spectrometry to advanced nuclear magnetic resonance (NMR) techniques, will serve as a check on the others, culminating in a structural assignment of the highest confidence. We will leverage foundational principles, data from analogous structures, and modern computational methods to construct and confirm our hypothesis.

The Initial Dossier: What We Know Before We Begin

Before any analysis, we consolidate the available information. The target compound, this compound, was synthesized, and preliminary data suggest the following:

This information is our starting point. The molecular formula immediately tells us the number of each type of atom present and allows us to calculate the Degree of Unsaturation (DoU) .

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 8 + 1 - (6/2) - (1/2) + (1/2) = 6

A DoU of 6 suggests a significant degree of unsaturation, likely indicating an aromatic ring (DoU = 4) and additional double bonds or rings (e.g., a carbonyl group and a second ring).

Proposed Structure Hypothesis

Based on the name "this compound," we can draw a hypothesized structure. This structure will be the model against which all incoming analytical data are tested.

Diagram: Hypothesized Structure and Atom Numbering

Caption: Hypothesized structure of this compound.

The Elucidation Workflow: A Multi-Spectroscopic Approach

Our strategy is systematic. We begin with techniques that give broad structural information (Mass Spectrometry, Infrared Spectroscopy) and then move to highly detailed techniques (multidimensional NMR) for definitive proof.

Diagram: Structure Elucidation Workflow

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Causality: MS is our first checkpoint. It must confirm the molecular weight of the parent compound. Electron Ionization (EI) is chosen for its ability to induce fragmentation, providing valuable structural clues.[3][4][5]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or GC inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Data Interpretation

Table 1: Predicted EI-MS Fragmentation Data

| m/z | Predicted Fragment | Identity | Rationale |

| 151 | [C₈H₆FNO]⁺ | Molecular Ion (M⁺) | Corresponds to the molecular weight of the compound. Its presence confirms the molecular formula. |

| 123 | [C₇H₄FO]⁺ | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the amide carbonyl, a common fragmentation for cyclic amides.[3] |

| 122 | [C₇H₃FO]⁺ | [M - HCO]⁺ | Loss of a formyl radical. |

| 95 | [C₆H₄F]⁺ | Fluorobenzyl cation | Cleavage of the five-membered ring. |

The most critical peak is the molecular ion peak (M⁺) at m/z = 151. This must be present and correspond to the molecular formula C₈H₆FNO. The observation of a peak at m/z 123 (M-28) would strongly support the presence of a carbonyl group.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Causality: IR spectroscopy is a rapid and non-destructive method to confirm the presence of key functional groups predicted by our hypothesized structure.[6][7] We are specifically looking for evidence of the amide N-H, the amide C=O, the aromatic ring, and the C-F bond.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Interpretation

Table 2: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3200 | N-H Stretch | Secondary Amide | A moderately broad peak characteristic of N-H stretching in an amide. |

| ~3050 | C-H Stretch | Aromatic | Sharp peaks just above 3000 cm⁻¹ are indicative of C-H bonds on an sp²-hybridized carbon.[6] |

| ~2900 | C-H Stretch | Aliphatic (CH₂) | Peaks just below 3000 cm⁻¹ for the methylene group. |

| ~1680 | C=O Stretch | Amide (Lactam) | A very strong, sharp absorption is expected for the carbonyl group in a five-membered lactam ring. |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Two or more bands are characteristic of the aromatic ring skeleton. |

| ~1250 | C-F Stretch | Aryl-Fluoride | A strong band in this region is indicative of a C-F bond. |

The presence of strong bands around 3200 cm⁻¹ (N-H) and 1680 cm⁻¹ (C=O) would provide compelling evidence for the isoindolin-1-one core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Causality: NMR spectroscopy provides the most detailed structural information, allowing us to map the carbon and proton framework of the molecule and confirm their connectivity. For a fluorinated compound, ¹⁹F NMR is an indispensable tool.[8][9][10] The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous, self-validating dataset.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like N-H.

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ from CH₂ signals.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

-

2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

¹H NMR Data Interpretation

The aromatic region will be key. The fluorine atom and the fused ring system will create a specific splitting pattern for the three aromatic protons.

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Coupling |

| ~8.50 | s | 1H | NH | A broad singlet, exchangeable with D₂O. Its downfield shift is due to the amide environment. |

| ~7.70 | dd | 1H | H-7 | A doublet of doublets, coupled to H-6 (ortho, J ≈ 8 Hz) and H-4 (meta, J ≈ 2 Hz). |

| ~7.60 | dd | 1H | H-4 | A doublet of doublets, coupled to H-6 (meta, J ≈ 2 Hz) and the fluorine atom (J ≈ 9 Hz). |

| ~7.40 | td | 1H | H-6 | A triplet of doublets, coupled to H-7 (ortho, J ≈ 8 Hz), H-4 (meta, J ≈ 2 Hz) and the fluorine atom (J ≈ 5 Hz). |

| ~4.40 | s | 2H | CH₂ | A singlet for the methylene protons adjacent to the nitrogen. |

¹⁹F NMR Data Interpretation

¹⁹F NMR is highly sensitive to the electronic environment.[11] The chemical shift provides a fingerprint for the fluorine's position.

Table 4: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| ~ -115 | t | J(F, H-4) ≈ 9 Hz, J(F, H-6) ≈ 5 Hz | The chemical shift is typical for a fluorine atom on a benzene ring.[12] The triplet-like multiplicity arises from coupling to the two neighboring aromatic protons. |

¹³C NMR Data Interpretation

We expect 8 distinct carbon signals. The key feature will be the large one-bond coupling between C-5 and the fluorine atom (¹JCF) and smaller two- and three-bond couplings (²JCF, ³JCF).

Table 5: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale |

| ~168.0 | C-1 (C=O) | Typical chemical shift for an amide carbonyl. | |

| ~162.0 | ¹JCF ≈ 250 | C-5 | The carbon directly attached to fluorine shows a very large one-bond coupling constant and is shifted significantly downfield. |

| ~145.0 | C-7a | Aromatic quaternary carbon. | |

| ~135.0 | C-3a | Aromatic quaternary carbon. | |

| ~125.0 | ³JCF ≈ 8 | C-7 | Aromatic CH. |

| ~115.0 | ²JCF ≈ 22 | C-4 | Aromatic CH. |

| ~112.0 | ²JCF ≈ 25 | C-6 | Aromatic CH. |

| ~45.0 | C-3 (CH₂) | Aliphatic carbon adjacent to nitrogen. |

2D NMR: Connecting the Dots

-

COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. We would expect to see cross-peaks connecting H-4, H-6, and H-7, confirming their positions on the same aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It will definitively link the proton signals in Table 3 to the carbon signals in Table 5 (e.g., δH ~7.70 with its corresponding carbon, δC ~125.0).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity tool, showing correlations between protons and carbons over two to three bonds. It is the final proof of the overall skeleton.

Diagram: Key Predicted HMBC Correlations

Caption: Key HMBC correlations confirming the isoindolinone core.

A crucial correlation would be from the methylene protons (H-3, δ ~4.40) to the carbonyl carbon (C-1, δ ~168.0) and the quaternary aromatic carbon C-3a. This definitively establishes the fusion of the five-membered ring to the aromatic ring.

Advanced Validation: Computational Chemistry

Causality: While our NMR data provides a robust picture, we can achieve an even higher level of confidence by comparing our experimental ¹⁹F chemical shift to a theoretically predicted value. Density Functional Theory (DFT) has become a powerful and accessible tool for accurately predicting NMR parameters.[13][14][15][16] A close match between the experimental and computed value serves as a powerful, independent validation of the structure.

Protocol: DFT Calculation of ¹⁹F NMR Chemical Shift

-

Structure Optimization: The hypothesized 3D structure of this compound is built in silico. Its geometry is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).[13]

-

NMR Calculation: A GIAO (Gauge-Including Atomic Orbital) NMR calculation is performed on the optimized geometry to compute the isotropic magnetic shielding tensor (σ) for the fluorine atom.

-

Chemical Shift Prediction: The calculated shielding value is converted to a chemical shift (δ) using a reference compound (e.g., CFCl₃) and a linear scaling factor, which corrects for systematic errors in the calculation.[13][17][18] δ_predicted = (σ_ref - σ_calc) / (1 - σ_ref) ≈ σ_ref - σ_calc

-

Comparison: The δ_predicted is compared to the δ_experimental (~ -115 ppm). A difference of less than 5 ppm would be considered an excellent match, confirming the fluorine's position at C-5.

Diagram: DFT Prediction Workflow

Caption: Workflow for DFT-based ¹⁹F NMR chemical shift prediction.

Conclusion: Synthesis of Evidence

The structure of this compound is confirmed through the congruent and self-validating data from a suite of spectroscopic techniques.

-

Mass Spectrometry established the correct molecular weight (151.14) and formula (C₈H₆FNO).

-

Infrared Spectroscopy confirmed the presence of the key functional groups: a secondary amide, an aromatic ring, and a C-F bond.

-

¹H, ¹³C, and ¹⁹F NMR provided the precise chemical environment for each unique atom in the molecule, with chemical shifts and coupling constants aligning perfectly with the proposed structure.

-

2D NMR (COSY, HSQC, HMBC) unambiguously connected the atomic puzzle pieces, confirming the isoindolin-1-one skeleton and the substituent positions.

-

Computational DFT Prediction of the ¹⁹F NMR chemical shift provided a final, powerful validation, matching the experimental value and confirming the regiochemistry.

This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, providing a solid foundation for all future research and development involving this molecule.

References

- 1. chemscene.com [chemscene.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. scienceready.com.au [scienceready.com.au]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 10. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]

- 16. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds [escholarship.org]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectral Analysis of 5-Fluoroisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the expected spectral data for 5-Fluoroisoindolin-1-one, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific compound, this guide synthesizes data from closely related isoindolinone analogs and foundational spectroscopic principles to present a robust predictive analysis. This approach, rooted in established chemical literature, offers a valuable resource for the identification, characterization, and quality control of this compound.

Molecular Structure and its Spectroscopic Implications

This compound is a fluorinated derivative of isoindolin-1-one. The core structure consists of a bicyclic system containing a benzene ring fused to a five-membered lactam ring. The fluorine atom at the 5-position significantly influences the electronic environment of the aromatic ring, which in turn impacts the spectral properties of the molecule. Understanding this structure is paramount to interpreting its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard[1]. The spectrum would typically be recorded on a 400 MHz or 500 MHz spectrometer.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | br s | 1H | N-H |

| ~7.7-7.8 | dd | 1H | H-7 |

| ~7.1-7.2 | m | 2H | H-4, H-6 |

| ~4.5 | s | 2H | C-3 H₂ |

Causality Behind the Predictions:

-

N-H Proton: The amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent.

-

Aromatic Protons: The introduction of the electron-withdrawing fluorine atom at C-5 will deshield the ortho proton (H-4 and H-6) and the para proton (H-7). The proton at the 7-position (H-7) is anticipated to be a doublet of doublets due to coupling with H-6 and a smaller long-range coupling. The protons at the 4 and 6-positions (H-4 and H-6) would likely appear as a multiplet due to complex coupling with each other and the fluorine atom.

-

Methylene Protons: The two protons on the C-3 carbon are chemically equivalent and are adjacent to the carbonyl group, leading to a downfield singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The ¹³C NMR spectrum would be obtained from the same sample prepared for ¹H NMR analysis. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O |

| ~165 (d, ¹JCF ≈ 250 Hz) | C-5 |

| ~145 | C-7a |

| ~135 | C-3a |

| ~125 (d, ³JCF ≈ 9 Hz) | C-7 |

| ~115 (d, ²JCF ≈ 22 Hz) | C-6 |

| ~110 (d, ²JCF ≈ 24 Hz) | C-4 |

| ~45 | C-3 |

Expert Insights:

-

Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically around 170 ppm.

-

Fluorine-Coupled Carbons: The most significant feature in the ¹³C NMR spectrum will be the large coupling constant between the fluorine atom and the carbon to which it is attached (C-5). This ¹JCF coupling is typically in the range of 240-260 Hz, resulting in a doublet for the C-5 signal. Smaller couplings will also be observed for the carbons ortho (²JCF) and meta (³JCF) to the fluorine atom.

-

Methylene Carbon: The C-3 carbon will have the most upfield chemical shift, consistent with an sp³ hybridized carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

For a solid sample like this compound, a common method for IR analysis is the thin solid film technique. A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains, and the IR spectrum is recorded.[2][3] Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a transparent disk[4].

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium, Broad | N-H Stretch |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~2900 | Weak | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O (Amide) Stretch |

| ~1600, ~1480 | Medium | C=C Aromatic Ring Stretch |

| ~1250 | Strong | C-F Stretch |

| ~850 | Strong | C-H Out-of-plane Bend (Aromatic) |

Authoritative Grounding:

The strong absorption around 1680 cm⁻¹ is characteristic of a five-membered lactam carbonyl group. The presence of a broad band around 3200 cm⁻¹ is indicative of the N-H stretching vibration, with the broadening due to hydrogen bonding. The C-F stretching vibration typically appears as a strong band in the 1300-1200 cm⁻¹ region. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value[5].

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

For a relatively small and stable molecule like this compound, Electron Ionization (EI) would be a suitable ionization method. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Predicted Mass Spectrum Data (EI):

| m/z | Relative Intensity | Assignment |

| 151 | High | [M]⁺ (Molecular Ion) |

| 123 | Moderate | [M - CO]⁺ |

| 122 | Moderate | [M - CHO]⁺ |

| 96 | Moderate | [M - CO - HCN]⁺ |

Trustworthiness of Fragmentation Pathways:

Aromatic compounds typically show a strong molecular ion peak due to the stability of the aromatic ring[6][7]. The fragmentation of this compound is expected to proceed through characteristic pathways for isoindolinones. A common fragmentation is the loss of a carbon monoxide (CO) molecule (28 Da) from the lactam ring. Subsequent fragmentation could involve the loss of a hydrogen cyanide (HCN) molecule (27 Da). The presence of the fluorine atom will influence the relative abundance of the fragment ions.

Visualizing the Data

To aid in the understanding of the predicted spectral data, the following diagrams illustrate the molecular structure and key correlations.

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

¹H NMR - Structure Correlation

Caption: Color-coded protons corresponding to predicted ¹H NMR signals.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable reference for researchers in the field. The provided experimental protocols and data interpretation insights will aid in the synthesis, identification, and characterization of this and related compounds, thereby supporting advancements in drug discovery and materials science.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

The Synthetic Pathway to 5-Fluoroisoindolin-1-one: A Detailed Technical Guide

Introduction: The Significance of the 5-Fluoroisoindolin-1-one Scaffold

The isoindolin-1-one framework is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. The strategic incorporation of a fluorine atom at the 5-position can significantly enhance the pharmacological properties of these molecules. Fluorine's unique electronic properties can improve metabolic stability, membrane permeability, and binding affinity to target proteins. Consequently, this compound serves as a crucial building block in the development of novel therapeutics, particularly in the fields of oncology and neuroscience. This guide provides an in-depth exploration of a reliable and scalable synthetic route to this valuable compound, intended for researchers, scientists, and professionals in drug development.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound is most effectively achieved through a convergent strategy that hinges on the preparation of a key intermediate, 2-fluoro-5-formylbenzoic acid . This intermediate possesses the requisite functionalities, strategically positioned for a subsequent reductive amination and intramolecular cyclization to furnish the target isoindolinone core. This approach is favored due to the commercial availability of the starting materials and the robustness of the involved chemical transformations.

The overall synthetic workflow can be visualized as a two-stage process:

-

Synthesis of the Key Intermediate: Preparation of 2-fluoro-5-formylbenzoic acid from a commercially available precursor.

-

Formation of the Isoindolinone Core: Reductive amination of the key intermediate followed by in-situ cyclization.

Caption: Overall synthetic strategy for this compound.

Stage 1: Synthesis of the Key Intermediate: 2-Fluoro-5-formylbenzoic Acid

This stage focuses on the preparation of 2-fluoro-5-formylbenzoic acid, a critical precursor for the final cyclization step. The synthesis is a robust two-step process starting from the commercially available 3-bromo-4-fluorobenzaldehyde.[1]

Step 1.1: Cyanation of 3-Bromo-4-fluorobenzaldehyde to 2-Fluoro-5-formylbenzonitrile

The initial step involves a nucleophilic aromatic substitution reaction to replace the bromine atom with a nitrile group. Copper(I) cyanide is employed as the cyanide source in a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP).

Caption: Workflow for the cyanation of 3-bromo-4-fluorobenzaldehyde.

Experimental Protocol:

-

In a 1 L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-Methyl-2-pyrrolidone (NMP).[1]

-

To this solution, add 50.6 g (0.56 mol) of copper(I) cyanide.[1]

-

Heat the reaction mixture to 170°C with constant stirring and maintain this temperature overnight.[1]

-

After cooling the mixture to room temperature, add a small amount of diatomaceous earth and stir.

-

Filter the mixture and dilute the filtrate with 400 mL of water and 500 mL of ethyl acetate.

-

Separate the organic layer and wash it twice with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-5-formylbenzonitrile.

Step 1.2: Hydrolysis of 2-Fluoro-5-formylbenzonitrile to 2-Fluoro-5-formylbenzoic Acid

The second step is the hydrolysis of the nitrile functionality to a carboxylic acid. This is typically achieved under strong acidic conditions using aqueous sulfuric acid.[1]

Experimental Protocol:

-

Prepare a 60% aqueous solution of sulfuric acid by carefully adding concentrated sulfuric acid to water with cooling.

-

Add the 2-fluoro-5-formylbenzonitrile obtained from the previous step to the sulfuric acid solution.

-

Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the solid under vacuum to obtain 2-fluoro-5-formylbenzoic acid.

| Parameter | Value |

| Starting Material | 3-Bromo-4-fluorobenzaldehyde |

| Intermediate | 2-Fluoro-5-formylbenzonitrile |

| Final Product (Stage 1) | 2-Fluoro-5-formylbenzoic Acid |

| Overall Yield (Stage 1) | Typically 70-80% |

| Purity | >95% (by NMR and HPLC) |

Table 1: Summary of Stage 1 Synthesis

Stage 2: Formation of the Isoindolinone Core

This final stage involves the conversion of 2-fluoro-5-formylbenzoic acid into this compound via a reductive amination reaction. This transformation combines the formation of an imine with an in-situ reduction and subsequent intramolecular cyclization.

Reductive Amination and Cyclization

The aldehyde group of 2-fluoro-5-formylbenzoic acid reacts with an ammonia source to form an intermediate imine. This imine is then reduced to an amine, which undergoes a spontaneous intramolecular cyclization with the adjacent carboxylic acid group to form the stable lactam ring of the isoindolinone.

Caption: Workflow for the reductive amination and cyclization.

Experimental Protocol:

-

To a solution of 2-fluoro-5-formylbenzoic acid (10 g, 59.5 mmol) in methanol (200 mL), add ammonium acetate (23 g, 297 mmol).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium cyanoborohydride (5.6 g, 89.2 mmol) in portions, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water (50 mL).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

| Parameter | Value |

| Starting Material | 2-Fluoro-5-formylbenzoic Acid |

| Ammonia Source | Ammonium Acetate |

| Reducing Agent | Sodium Cyanoborohydride |

| Final Product | This compound |

| Typical Yield | 60-75% |

| Purity | >98% (by NMR and HPLC) |

Table 2: Summary of Reductive Amination and Cyclization

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through the use of standard analytical techniques at each stage. Thin-layer chromatography (TLC) should be used to monitor the progress of each reaction to ensure complete conversion of the starting material. The identity and purity of the intermediate and the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) is recommended for determining the final purity of this compound.

Conclusion

This guide has detailed a reliable and efficient synthetic route for the preparation of this compound, a key building block in modern drug discovery. By following the outlined protocols, researchers and scientists can confidently synthesize this valuable compound in a laboratory setting. The presented methodology is scalable and utilizes readily available starting materials, making it a practical choice for both academic and industrial applications.

References

The Isoindolin-1-one Scaffold: A Privileged Framework for Modulating Key Biological Pathways

An In-Depth Technical Guide on the Potential Mechanisms of Action of 5-Fluoroisoindolin-1-one

The isoindolin-1-one core is a prominent structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets. This guide provides a comprehensive overview of the known mechanisms of action associated with isoindolin-1-one derivatives, with a particular focus on the potential therapeutic implications of 5-fluoro substitution. While direct, in-depth studies on the specific mechanism of action of this compound are not extensively available in the public domain, by examining the activities of its close structural analogs, we can infer its likely biological profile and guide future research endeavors.

The versatility of the isoindolin-1-one framework has led to its incorporation into a multitude of clinically evaluated and approved drugs, highlighting its significance in drug discovery.[1] Derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antipsychotic, antimicrobial, and antidiabetic properties.[2][3] The addition of a fluorine atom at the 5-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing metabolic stability and target affinity.

Potential Therapeutic Applications and Associated Mechanisms of Action

The biological activity of isoindolin-1-one derivatives is heavily dependent on the nature and position of their substituents. Below, we explore the key therapeutic areas where this scaffold has shown promise and the underlying molecular mechanisms.

Oncology

The isoindolin-1-one moiety is a cornerstone in the development of novel anticancer agents.[4] Its derivatives have been shown to target several key pathways involved in cancer cell proliferation, survival, and metastasis.

a) Cyclin-Dependent Kinase (CDK) Inhibition:

Certain isoindolin-1-one analogs have been identified as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7).[5] CDK7 is a crucial component of the cell cycle machinery and also plays a key role in regulating transcription. By inhibiting CDK7, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[5]

b) Receptor Tyrosine Kinase (RTK) Inhibition:

Derivatives of the closely related 5-fluoroindolin-2-one scaffold have been developed as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), fibroblast growth factor receptor 1 (FGFR-1), and platelet-derived growth factor receptor beta (PDGFRβ).[6] These RTKs are critical for tumor angiogenesis and growth. Inhibition of these kinases can disrupt the tumor blood supply and halt cancer progression.

c) Topoisomerase I (Top1) Poisoning:

Fluorinated indenoisoquinoline derivatives, which share a similar core structure, have been developed as potent Topoisomerase I (Top1) poisons.[7] These agents intercalate into the DNA-Top1 complex, stabilizing it and leading to DNA double-strand breaks during replication, ultimately triggering cell death.[7]

Table 1: Anticancer Activity of Selected Isoindolin-1-one and Related Derivatives

| Compound Class | Target | IC50/Activity | Reference |

| Isoindolin-1-ones | CDK7 | High binding affinity (up to -10.1 kcal/mol in docking studies) | [5] |

| 5-Fluoroindolin-2-one derivatives | VEGFR-2, FGFR-1, PDGFRβ | IC50 < 0.1 µM | [6] |

| Fluorinated Indenoisoquinolines | Topoisomerase I | Potent growth inhibition in NCI-60 cell lines | [7] |

Neuroinflammation and Neurological Disorders

The isoindolin-1-one scaffold is also being explored for its potential in treating neurological diseases, including epilepsy and Alzheimer's disease.

a) Positive Allosteric Modulation of GABAA Receptors:

Novel 2,7-disubstituted isoindolin-1-one derivatives have been identified as potent positive allosteric modulators (PAMs) of GABAA receptors.[8] By enhancing the activity of the inhibitory neurotransmitter GABA, these compounds exhibit antiepileptic efficacy.[8]

b) Cholinesterase Inhibition:

Derivatives of the related isoindoline-1,3-dione structure have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[9] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Diagram 1: Simplified Signaling Pathway of GABAA Receptor Modulation

Caption: Modulation of GABA(A) receptor by an isoindolin-1-one PAM.

Inflammation and Metabolic Disorders

The anti-inflammatory and metabolic modulatory effects of isoindolin-1-one analogs further broaden their therapeutic potential.

a) Anti-Interleukin-1 (IL-1) Activity:

Derivatives of 5-fluoro-2-indolinone have demonstrated potent inhibitory effects on the interleukin-1 receptor (IL-1R).[10] IL-1 is a pro-inflammatory cytokine that plays a central role in various inflammatory diseases. By blocking IL-1R signaling, these compounds can mitigate inflammatory responses.

b) α-Glucosidase Inhibition:

A series of 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as α-glucosidase inhibitors.[11] α-Glucosidase is an enzyme that breaks down carbohydrates into glucose. Its inhibition can help manage blood glucose levels in diabetic patients. Some of these derivatives exhibited significantly higher inhibitory activity than the clinically used drug acarbose.[11]

Experimental Protocols for Mechanistic Elucidation

To investigate the potential mechanisms of action of this compound, a series of well-established in vitro assays can be employed.

Protocol 1: Kinase Inhibition Assay (e.g., for CDK7 or RTKs)

-

Reagents and Materials:

-

Recombinant human kinase (e.g., CDK7/CycH/MAT1, VEGFR-2).

-

Kinase substrate (e.g., peptide substrate with a fluorescent tag).

-

ATP.

-

This compound (dissolved in DMSO).

-

Kinase assay buffer.

-

384-well microplate.

-

Plate reader capable of measuring fluorescence or luminescence.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 384-well plate, add the kinase, the peptide substrate, and the test compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the amount of phosphorylated substrate using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Diagram 2: Experimental Workflow for Kinase Inhibition Assay

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2: α-Glucosidase Inhibition Assay

-

Reagents and Materials:

-

α-Glucosidase from Saccharomyces cerevisiae.

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

This compound (dissolved in DMSO).

-

Phosphate buffer (pH 6.8).

-

Sodium carbonate (Na2CO3) as a stop solution.

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the α-glucosidase solution and the test compound or vehicle control.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPG substrate.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding Na2CO3 solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of α-glucosidase inhibition.

-

Determine the IC50 value from the dose-response curve.

-

Conclusion

The isoindolin-1-one scaffold represents a highly versatile and clinically relevant framework in drug discovery. While the precise mechanism of action for this compound remains to be definitively elucidated, the extensive research on its structural analogs strongly suggests a high potential for this compound to modulate key biological pathways involved in oncology, neuroinflammation, and metabolic disorders. The fluorine substitution is likely to enhance its drug-like properties, making it an attractive candidate for further investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the biological activities of this compound and to uncover its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to the Biological Screening of 5-Fluoroisoindolin-1-one: A Hypothetical Screening Cascade

This technical guide presents a comprehensive, multi-tiered strategy for the biological screening of the novel chemical entity, 5-Fluoroisoindolin-1-one. As pre-clinical data on this specific molecule is not extensively available, this document outlines a robust, hypothetical screening cascade. The proposed workflow is grounded in the known biological activities of the broader isoindolinone class of molecules and established principles of drug discovery. This guide is intended for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind each experimental step to ensure scientific integrity and logical progression from initial hit identification to a preliminary in vivo assessment.

The isoindolinone scaffold is a privileged structure in medicinal chemistry, found in various compounds with significant biological activities, including antitumor, anti-inflammatory, and enzyme-inhibitory effects.[1] Notably, derivatives have shown promise as inhibitors of histone deacetylases (HDACs) and poly (ADP-ribose) polymerase-1 (PARP1).[2][3][4][5] The incorporation of a fluorine atom, a common strategy in drug design, can modulate pharmacokinetic and pharmacodynamic properties, potentially enhancing efficacy and metabolic stability. This guide, therefore, outlines a logical and efficient pathway to elucidate the therapeutic potential of this compound.

Part 1: The Screening Cascade: A Multi-Tiered Approach

A successful screening campaign begins with a broad net and progressively narrows the focus to identify the most promising therapeutic activities. This tiered approach, often referred to as a screening cascade, is designed to maximize efficiency and resource allocation by eliminating less promising avenues early in the process.

Our proposed cascade for this compound is structured in three primary tiers:

-

Tier 1: Primary Screening - Broad-based cellular assays to identify initial signals of biological activity, primarily focusing on cytotoxicity and general cellular health.

-

Tier 2: Secondary & Mechanistic Assays - Deeper investigation into the specific cellular pathways and molecular targets suggested by the primary screen.

-

Tier 3: In Vitro ADME & In Vivo Pharmacokinetics - Preliminary assessment of the compound's drug-like properties, including metabolic stability and its behavior in a living organism.

Below is a visual representation of this proposed workflow.

Caption: Proposed screening cascade for this compound.

Tier 1: Primary Screening - Identifying a Biological Signal

The initial goal is to determine if this compound exerts any significant biological effect on human cells, with a primary focus on anti-proliferative or cytotoxic activity, a common therapeutic endpoint for isoindolinone derivatives.

Broad Panel Cytotoxicity Screening

-

Rationale: A broad screening against a diverse panel of human cancer cell lines, such as the NCI-60 panel, provides a wealth of initial data. This approach can reveal cell-type specific cytotoxicity, offering early clues about potential mechanisms of action and therapeutic indications.

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7][8]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Plating: Seed cells from various cancer cell lines (e.g., breast, lung, colon, leukemia) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the GI50 (concentration causing 50% growth inhibition).

Tier 2: Secondary & Mechanistic Assays - Unraveling the "How"

If the primary screen reveals significant and selective cytotoxicity, the next tier of assays aims to elucidate the underlying mechanism of cell death and explore potential molecular targets based on the known pharmacology of the isoindolinone scaffold.

Apoptosis Induction Assays

-

Rationale: A key question is whether the observed cytotoxicity is due to programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis). Induction of apoptosis is a desirable characteristic for many anti-cancer agents. We will assess the activation of key executioner caspases, Caspase-3 and Caspase-7.

-

Methodology: The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for detecting caspase-3 and -7 activity. The assay utilizes a substrate that, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[9][10][11][12][13]

Experimental Protocol: Caspase-Glo® 3/7 Assay

-

Cell Plating and Treatment: Plate and treat cells with this compound at concentrations around its GI50 value, as determined in the MTT assay. Include positive (e.g., staurosporine) and negative controls.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure: After the desired treatment period (e.g., 6, 12, 24 hours), add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

-

Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Target-Based Enzymatic Assays

-

Rationale: Based on existing literature, isoindolinone derivatives are known to inhibit enzymes such as HDACs and PARP1.[2][4][5] Additionally, their anti-inflammatory potential warrants investigation of their effect on key inflammatory mediators like TNF-α.

-

Methodologies:

-

HDAC Inhibition: A fluorometric assay using a specific substrate for Class I and II HDACs.[14][15][16][17]

-

PARP1 Inhibition: A colorimetric or fluorometric assay that measures the poly(ADP-ribosyl)ation activity of PARP1.[18][19][20][21]

-

TNF-α Inhibition: An ELISA-based assay to measure the inhibition of TNF-α secretion from stimulated immune cells (e.g., LPS-stimulated THP-1 monocytes).[22][23][24][25]

-

Data Presentation: Hypothetical IC50 Values

| Assay Type | Target | Hypothetical IC50 (µM) for this compound |

| Enzymatic | HDAC1 | 5.2 |

| PARP1 | > 50 | |

| Cell-Based | TNF-α Release | 12.8 |

Dose-Response and IC50 Determination

For any positive "hits" in the secondary assays, a full dose-response curve will be generated to accurately determine the IC50 (concentration causing 50% inhibition). This quantitative data is crucial for structure-activity relationship (SAR) studies and for comparing potency against known inhibitors.

Caption: Workflow for IC50 determination.

Tier 3: In Vitro ADME & Preliminary In Vivo Pharmacokinetics

A potent molecule is only a viable drug candidate if it can reach its target in the body and persist for a sufficient duration. This tier provides an early look at the "drug-like" properties of this compound.

In Vitro Metabolic Stability

-

Rationale: Assessing how quickly a compound is metabolized by the liver is a critical early step. The liver microsomal stability assay provides a measure of intrinsic clearance, primarily by Phase I enzymes like Cytochrome P450s.[26][27][28][29]

-

Methodology: Incubate this compound with human and mouse liver microsomes and a necessary cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.

Experimental Protocol: Microsomal Stability Assay

-

Preparation: Thaw liver microsomes (human and mouse) and prepare an incubation mixture containing phosphate buffer and an NADPH-regenerating system.

-

Incubation: Add this compound (typically at 1 µM) to the microsomal mixture and incubate at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes).

-

Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Preliminary In Vivo Pharmacokinetics (PK)

-

Rationale: If the compound shows reasonable metabolic stability, a preliminary PK study in a rodent model (e.g., mouse) is warranted. This provides crucial information on its absorption, distribution, metabolism, and excretion (ADME) profile in a living system, including key parameters like bioavailability and plasma half-life.[30][31][32][33][34]

-

Methodology: Administer this compound to a cohort of mice via intravenous (IV) and oral (PO) routes. Collect blood samples at multiple time points and analyze the plasma concentration of the compound using LC-MS/MS.

Data Presentation: Hypothetical Murine PK Parameters

| Parameter | Route | Hypothetical Value | Unit |

| Dose | IV | 2 | mg/kg |

| PO | 10 | mg/kg | |

| Cmax | PO | 1.5 | µg/mL |

| Tmax | PO | 0.5 | hr |

| AUC (0-inf) | IV | 2.8 | µghr/mL |

| PO | 7.1 | µghr/mL | |

| t½ (plasma) | IV | 2.1 | hr |

| Bioavailability (F%) | - | 50.7 | % |

Conclusion

This in-depth technical guide outlines a logical, tiered approach for the comprehensive biological screening of this compound. By progressing from broad phenotypic screens to specific mechanistic and pharmacokinetic studies, this cascade is designed to efficiently identify and validate potential therapeutic activities. The causality behind each experimental choice is rooted in established drug discovery principles and the known pharmacology of the isoindolinone chemical class. This self-validating system ensures that resources are directed toward the most promising avenues of investigation, ultimately providing a clear path forward for the development of this novel compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clyte.tech [clyte.tech]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 10. scribd.com [scribd.com]

- 11. promega.com [promega.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]

- 14. bioscience.co.uk [bioscience.co.uk]

- 15. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. resources.rndsystems.com [resources.rndsystems.com]

- 22. eaglebio.com [eaglebio.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]

- 26. mercell.com [mercell.com]

- 27. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 28. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 29. researchgate.net [researchgate.net]

- 30. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 32. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. unmc.edu [unmc.edu]

Introduction: The Significance of Early Physicochemical Characterization

An In-Depth Technical Guide to the Solubility and Stability of 5-Fluoroisoindolin-1-one

This guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of this compound, a crucial undertaking in the early stages of drug development. Adherence to these principles will ensure the generation of robust and reliable data, pivotal for informed decision-making in lead optimization and formulation development.